PKC ζ pseudosubstrate
Description
Overview of the Protein Kinase C (PKC) Family and Atypical Isoforms
The protein kinase C (PKC) family comprises a group of serine/threonine kinases that are pivotal in controlling the function of other proteins through phosphorylation. wikipedia.org These enzymes are integral to numerous signal transduction cascades. wikipedia.org The PKC family is broadly categorized into three subfamilies based on their requirements for activation:
Conventional PKCs (cPKCs): Including isoforms α, βI, βII, and γ, these require calcium ions (Ca²⁺), diacylglycerol (DAG), and a phospholipid like phosphatidylserine (B164497) for their activation. wikipedia.org
Novel PKCs (nPKCs): This group, which includes isoforms δ, ε, η, and θ, is dependent on DAG for activation but does not require Ca²⁺. wikipedia.org
Atypical PKCs (aPKCs): This subfamily, which includes PKCζ and PKCι/λ, is distinct in that it requires neither Ca²⁺ nor DAG for activation. wikipedia.orgnih.gov
PKCζ, an atypical isoform, plays a crucial role in a variety of cellular functions, including cell polarity, differentiation, migration, proliferation, and survival. nih.govnih.gov Its dysregulation has been implicated in the progression and metastasis of several types of cancer. nih.gov Unlike conventional and novel isoforms, aPKCs are activated by other signaling molecules, such as ceramide and the products of PI 3-kinase. nih.gov
Historical Perspective of Pseudosubstrate Domain Discovery and its Autoinhibitory Function in Kinases
The concept of a pseudosubstrate domain as an intrinsic inhibitory mechanism within protein kinases was a significant breakthrough in understanding enzyme regulation. In 1987, it was discovered that the regulatory domain of protein kinase C contains an amino acid sequence that mimics a substrate phosphorylation site but lacks a phosphorylatable residue (like serine or threonine). ucla.edudartmouth.edu This "pseudosubstrate" sequence acts as a competitive inhibitor, binding to the kinase's active site and maintaining the enzyme in an inactive state in the absence of activating signals. ucla.edunih.gov
This autoinhibitory mechanism is a common feature among many protein kinases. nih.gov The pseudosubstrate domain effectively tethers the regulatory portion of the enzyme to its catalytic core, preventing it from phosphorylating its target proteins. nih.gov The arrival of an appropriate activation signal, such as the binding of a second messenger, induces a conformational change that releases the pseudosubstrate from the active site, thereby activating the kinase. nih.govnih.gov
Definition and Rationale for the Application of Exogenous PKC ζ Pseudosubstrate Peptides as Research Probes
Building on the discovery of the endogenous pseudosubstrate domain, researchers developed synthetic peptides corresponding to this region to be used as exogenous inhibitors. The PKCζ pseudosubstrate inhibitor is a synthetic peptide that mirrors the pseudosubstrate domain of the PKCζ isoform. caymanchem.com This peptide acts as a selective, reversible, and substrate-competitive inhibitor of PKCζ activity. caymanchem.com
The primary rationale for using these exogenous pseudosubstrate peptides is to specifically probe the cellular functions of PKCζ. By introducing a cell-permeable version of the PKCζ pseudosubstrate, scientists can effectively block the activity of this specific isoform and observe the downstream consequences. This allows for the delineation of the precise signaling pathways and cellular processes in which PKCζ is involved. caymanchem.com To facilitate their entry into intact cells, these peptides are often myristoylated or attached to a cell-permeabilization vector peptide, such as the Antennapedia domain. merckmillipore.comrndsystems.com Once inside the cell, the inhibitory peptide is released and can exert its effect. rndsystems.com
However, it is important to note that while these peptides are designed for specificity, some studies have shown that the PKCζ pseudosubstrate inhibitor peptide (often referred to as ZIP) can interact with other PKC isoforms, including conventional and novel PKCs. nih.govnih.gov This highlights the need for careful interpretation of results and the use of multiple experimental approaches to confirm the specific role of PKCζ. Despite this, the PKCζ pseudosubstrate remains an invaluable tool for investigating the intricate roles of this atypical kinase in cellular physiology and pathology.
Properties
Molecular Formula |
C208H336N74O44S3 |
|---|---|
Molecular Weight |
4673.59 |
SMILES |
CC[C@]([C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CSSC[C@@](N)([H])/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/C/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C |
Synonyms |
Alternative Name: Protein kinase C zeta pseudosubstrate |
Origin of Product |
United States |
Molecular Mechanisms Governing Pkc ζ Pseudosubstrate Activity
Structural and Functional Characteristics of the Endogenous PKC ζ Pseudosubstrate Domain
The N-terminal regulatory region of PKC ζ contains the pseudosubstrate domain, which is essential for autoinhibition. nih.govresearchgate.net This domain features a sequence of amino acids that resembles a true substrate but lacks a phosphorylatable serine or threonine residue. mdpi.com Instead, it contains an alanine (B10760859) at the phospho-acceptor position. mdpi.com
Conformational Dynamics and Active Site Occlusion
In its inactive state, the pseudosubstrate domain of PKC ζ physically occupies the active site of the kinase domain, preventing the binding and phosphorylation of actual substrates. ontosight.airesearchgate.netphysiology.org This autoinhibitory interaction maintains the enzyme in a closed and catalytically incompetent conformation. portlandpress.com The high affinity of the pseudosubstrate for the active site is crucial for this regulation, with a conserved arginine residue within the pseudosubstrate sequence being important for this binding. hep.com.cn
The release of this autoinhibition is a critical step in PKC ζ activation. Unlike conventional PKCs, atypical PKCs like PKC ζ are not activated by calcium or diacylglycerol. ontosight.aimolbiolcell.org Instead, their activation is often mediated by protein-protein interactions and the binding of specific lipids. ontosight.airesearchgate.net
Regulation of Kinase Activity Through Pseudosubstrate Release
Activation of PKC ζ involves a conformational change that dislodges the pseudosubstrate from the catalytic cleft, thereby allowing substrate access. This process can be initiated by the binding of signaling molecules or through interactions with scaffolding proteins. researchgate.net For instance, interaction with the scaffold protein p62 can tether the basic pseudosubstrate of PKC ζ to an acidic surface on p62's PB1 domain, which stabilizes the kinase in an open and active state. researchgate.netucsd.edu Similarly, binding to the protein Par6 can also maintain PKC ζ in an open conformation. researchgate.netresearchgate.net This release of the pseudosubstrate is a pivotal event that switches the enzyme from an "off" to an "on" state, enabling it to phosphorylate its downstream targets and participate in various cellular processes, including cell proliferation, polarity, and survival. ontosight.ai
Mechanisms of Inhibition by Synthetic this compound Peptides (e.g., Zeta Inhibitory Peptide, ZIP)
Synthetic peptides derived from the pseudosubstrate sequence of PKC ζ, such as the Zeta Inhibitory Peptide (ZIP), have been developed as tools to probe the function of this kinase. nih.gov ZIP is a cell-permeable peptide that mimics the endogenous pseudosubstrate. hellobio.comjneurosci.org
Substrate-Competitive Binding to the Catalytic Domain
Synthetic pseudosubstrate peptides are designed to act as competitive inhibitors. physiology.org By mimicking the natural pseudosubstrate, they bind to the substrate-binding cavity in the catalytic domain of PKC ζ. physiology.org This occupation of the active site prevents the enzyme from binding to and phosphorylating its natural substrates, thereby inhibiting its kinase activity. mdpi.com
However, the mechanism of ZIP is more complex than simple competitive inhibition of the catalytic site. Research has shown that ZIP can disrupt the interaction between PKC ζ and scaffolding proteins like p62. researchgate.netucsd.edu It has been proposed that ZIP competes with the endogenous pseudosubstrate for binding to an acidic surface on p62, leading to the re-engagement of the enzyme's own pseudosubstrate in the active site and subsequent autoinhibition. ucsd.edunih.gov
Strategies for Intracellular Delivery (e.g., Myristoylation, Cell-Permeabilizing Vector Peptides)
A significant challenge in using peptide-based inhibitors is their delivery into intact cells, as the plasma membrane is generally impermeable to peptides. nih.gov To overcome this, several strategies have been employed to render synthetic this compound peptides cell-permeable.
One common method is myristoylation , the attachment of a myristoyl group, a C14 saturated fatty acid, to the N-terminus of the peptide. molbiolcell.orgnih.gov This lipid modification enhances the peptide's hydrophobicity, facilitating its passive diffusion across the cell membrane. nih.govacs.org
Another effective approach involves linking the inhibitory peptide to a cell-permeabilizing vector peptide . tocris.comrndsystems.com A well-known example is the Antennapedia peptide, which is actively taken up by cells. tocris.comrndsystems.com The this compound peptide can be linked to the Antennapedia vector via a disulfide bridge. Once inside the cell, the disulfide bond is reduced in the cytoplasm, releasing the active inhibitor peptide. tocris.comrndsystems.com
Specificity Considerations and Off-Target Modulation by Pseudosubstrate Peptides
While pseudosubstrate-based peptides were initially considered highly specific inhibitors, subsequent research has revealed significant off-target effects. nih.govportlandpress.com The sequence similarity among the pseudosubstrate domains of different PKC isoforms suggests that a peptide derived from one isoform may inhibit others. nih.gov
Studies have demonstrated that ZIP can interact with conventional and novel PKC isoforms, not just the atypical PKC ζ. nih.govnih.gov This broad-spectrum action complicates the interpretation of results from studies relying solely on ZIP as a specific PKC ζ inhibitor. nih.gov Furthermore, ZIP-induced effects have been observed even in the absence of PKC ζ, indicating that ZIP acts on other cellular targets. nih.govjneurosci.orgjneurosci.org
The highly basic nature of pseudosubstrate-derived peptides also means they can bind to acidic phospholipids (B1166683) in the cell membrane, which could interfere with cellular processes independently of PKC inhibition. nih.gov Moreover, some studies suggest that the primary mechanism of ZIP's cellular effects may not be direct inhibition of kinase activity but rather the disruption of protein-protein interactions, such as the binding of PKCα to the anchoring protein AKAP79. nih.gov There is also evidence that a peptide inhibitor of PKA, PKI, can facilitate the activity of PKC ζ at certain concentrations. frontiersin.orgfrontiersin.org These findings highlight the promiscuous nature of ZIP and the need for caution when interpreting data obtained using this and other pseudosubstrate-based inhibitors. portlandpress.comnih.gov
Cross-Reactivity with Other Protein Kinase C Isoforms
A significant aspect of the PKCζ pseudosubstrate's mechanism is its promiscuous interaction with various PKC isoforms. While initially designed for specificity towards PKCζ, studies have revealed that the ζ-inhibitory peptide (ZIP), a cell-permeable peptide derived from the PKCζ pseudosubstrate, can bind to conventional and novel PKC isoforms in addition to the atypical ones. nih.govnih.gov
Research has demonstrated that the affinity of ZIP for conventional PKC isoforms, such as PKCα, can be comparable to its affinity for PKMζ, the constitutively active fragment of PKCζ. nih.gov When considering the relative abundance of different PKC isoforms in the brain, the collective signaling capacity of conventional and novel PKCs responsive to ZIP may even surpass that of the atypical PKCs. nih.gov This broad-spectrum activity is partly due to the overlapping substrate specificities among PKC isoforms, particularly for substrates derived from their pseudosubstrate domains. nih.gov For instance, the PKC targeting protein A-kinase anchoring protein (AKAP) 79 binds to the catalytic core of all PKC isoforms through a mechanism that resembles pseudosubstrate binding. nih.gov
| PKC Isoform Classification | Interaction with PKCζ Pseudosubstrate (ZIP) | Reference |
| Atypical | Yes (e.g., PKCζ, PKMζ, PKCλ/ι) | nih.govnih.govfrontiersin.org |
| Conventional | Yes (e.g., PKCα, PKCβ, PKCγ) | nih.govnih.govpnas.org |
| Novel | Yes | nih.gov |
This table summarizes the known cross-reactivity of the PKCζ pseudosubstrate inhibitor, ZIP, with various PKC isoform classes.
Impact on Subcellular Localization and Translocation Dynamics of Related Kinases
The influence of the PKCζ pseudosubstrate extends beyond direct enzymatic inhibition to affect the subcellular localization and translocation of other kinases. This is a critical aspect of its function, as the specific localization of a kinase determines its access to substrates and its role in particular signaling pathways. aacrjournals.org
Studies have shown that ZIP can potently disrupt the interaction between PKCα and the A-kinase anchoring protein (AKAP) 79. nih.gov AKAPs are scaffolding proteins that tether protein kinases to specific subcellular locations. By interfering with this interaction, ZIP can disrupt the normal targeting of conventional PKCs. nih.gov
Furthermore, ZIP has been observed to interfere with the ionomycin-induced translocation of conventional PKC to the plasma membrane. nih.govnih.gov This suggests that the pseudosubstrate peptide can modulate the dynamic redistribution of other PKC isoforms within the cell, thereby altering their signaling output. The catalytic core of PKC, which is sensitive to ZIP, is known to be involved in the enzyme's subcellular targeting, providing a structural basis for this mode of action. nih.gov The proper subcellular localization of ZIP itself is also dependent on a balanced interaction with PKCζ. pnas.org
| Kinase/Protein | Effect of PKCζ Pseudosubstrate (ZIP) | Mechanism | Reference |
| PKCα | Disruption of interaction with AKAP79 | Interference with targeting protein binding | nih.gov |
| Conventional PKC | Interference with translocation to plasma membrane | Disruption of translocation dynamics | nih.govnih.gov |
| ZIP | Impaired subcellular localization in absence of PKCζ | Dependent interaction for proper targeting | pnas.org |
This table outlines the demonstrated effects of the PKCζ pseudosubstrate inhibitor, ZIP, on the localization and translocation of related kinases.
Identification of PKC ζ-Independent Biological Effects Induced by Pseudosubstrate Analogues
Mounting evidence indicates that pseudosubstrate analogues of PKCζ can elicit biological effects that are independent of their inhibitory action on PKCζ itself. This has been particularly evident in studies on synaptic plasticity and memory, where ZIP was initially used to implicate PKMζ as a key molecule for long-term memory maintenance. nih.gov However, subsequent research in mice lacking PKCζ/PKMζ revealed that ZIP could still produce inhibitory effects on synaptic plasticity and memory, pointing to the existence of additional cellular targets. nih.govnih.gov
One identified PKCζ-independent effect is the induction of mast cell degranulation by a myristoylated PKCζ pseudosubstrate peptide. rndsystems.com This action occurs through a pathway that does not rely on the inhibition of PKCζ activity. rndsystems.com
Furthermore, some studies have highlighted that certain biological processes are not affected by PKCζ inhibition but are influenced by other PKC isoforms. For instance, the acquisition of drug-conditioned place preference can be blocked by inhibitors of conventional and novel PKCs, but not by atypical PKC inhibitors. plos.org This suggests that while the PKCζ pseudosubstrate may have broad effects, specific pathways are differentially regulated by distinct PKC isoforms.
Another example of a PKCζ-independent effect comes from the observation that the general kinase inhibitor staurosporine, which does not significantly affect PKCζ/PKMζ activity at certain concentrations, fails to replicate the effects of ZIP on drug memory retrieval. plos.orgportlandpress.com This further supports the notion that ZIP's actions are not solely mediated through the inhibition of PKCζ's kinase activity.
Protein Protein Interactions Modulating Pkc ζ Pseudosubstrate Dynamics
Interaction with PB1 Domain-Containing Scaffold Proteins (e.g., p62, Par6)
A key regulatory mechanism for PKCζ involves its interaction with scaffold proteins containing a Phox and Bem1 (PB1) domain, such as p62 (also known as sequestosome 1 or SQSTM1) and Partitioning-defective 6 (Par6). nih.gov These scaffold proteins are not merely passive anchors but are active participants in controlling PKCζ's catalytic function. nih.govucsd.edu The interaction is primarily mediated through the PB1 domain of PKCζ and the corresponding PB1 domain of the scaffold protein. nih.govnih.gov This binding is crucial for positioning PKCζ in proximity to its substrates and for modulating its activity. researchgate.netmdpi.com
In its inactive state, the pseudosubstrate domain of PKCζ occupies the substrate-binding cavity of the kinase domain, effectively blocking its catalytic activity. frontiersin.org The interaction with PB1 domain-containing scaffold proteins like p62 and Par6 is instrumental in relieving this autoinhibition. researchgate.netspandidos-publications.com By binding to PKCζ, these scaffolds induce a conformational change that displaces the pseudosubstrate from the active site, thereby transitioning the kinase to an open and active state. ucsd.eduresearchgate.net
Studies have shown that both p62 and Par6 can tether PKCζ in an active conformation. nih.gov However, the degree of activation can differ between scaffolds. For instance, binding to Par6 appears to be of higher affinity and more effective at locking PKCζ in a fully active conformation compared to p62, which tethers the kinase in a partially active state. nih.govescholarship.org This differential regulation suggests that the choice of scaffold partner can fine-tune the localized activity of PKCζ. nih.gov For example, the interaction with p62 results in significant basal activity of PKCζ by tethering the pseudosubstrate away from the catalytic site. nih.gov Deletion of the pseudosubstrate segment leads to a much higher, unrestrained kinase activity, highlighting the role of the scaffold in maintaining a state of controlled, partial activation. nih.gov
The interaction between the PKCζ pseudosubstrate and scaffold proteins is governed by electrostatic forces. nih.gov The pseudosubstrate sequence of PKCζ is basic, rich in positively charged arginine and lysine (B10760008) residues. nih.gov Scaffold proteins like p62 possess an acidic surface within their PB1 domain, characterized by negatively charged glutamic acid and aspartic acid residues. researchgate.netnih.gov This acidic patch on the scaffold protein acts as a tethering site for the basic pseudosubstrate of PKCζ. spandidos-publications.comnih.gov
This electrostatic interaction is critical for stabilizing the open, active conformation of the kinase. researchgate.netscispace.com Computational modeling and experimental data support a model where the positively charged residues of the PKCζ pseudosubstrate form an electrostatic interface with the negatively charged residues on the PB1 domain of p62. nih.gov This interaction effectively sequesters the pseudosubstrate, preventing it from re-engaging and inhibiting the kinase domain. nih.gov The stability of this interaction is crucial for maintaining the basal activity of the scaffolded kinase. nih.gov
Functional Consequences of Pseudosubstrate-Mediated Disruption of Protein Scaffolding
The dynamic interplay between the PKCζ pseudosubstrate and scaffold proteins has significant functional consequences. Synthetic peptides derived from the PKCζ pseudosubstrate sequence, often referred to as zeta inhibitory peptides (ZIP), can competitively disrupt the interaction between PKCζ and its scaffold partners. nih.govnih.gov By competing with the endogenous pseudosubstrate for binding to the scaffold's acidic patch, ZIP can cause the re-association of the pseudosubstrate with the kinase's active site, leading to autoinhibition. nih.gov
This disruption of protein scaffolding can have broad physiological effects. For instance, inhibiting PKCζ with a pseudosubstrate peptide has been shown to disrupt the junctional organization of proteins like occludin and ZO-1, which are critical for epithelial tight junction integrity. nih.gov This leads to compromised barrier function. nih.gov Furthermore, since scaffold proteins like p62 and Par6 are involved in diverse signaling pathways, including those related to cell polarity, proliferation, and inflammation, the disruption of their interaction with PKCζ can impact these processes. nih.govfrontiersin.orgspandidos-publications.com For example, the p62 scaffold links PKCζ to signaling pathways involving NF-κB. frontiersin.orgsdbonline.org Therefore, pseudosubstrate-mediated interference with the PKCζ-p62 complex can modulate inflammatory responses. frontiersin.org
Competitive Binding Scenarios Affecting PKC ζ Association with Regulatory Partners
The association of PKCζ with its regulatory partners is not static and can be influenced by competitive binding scenarios. Different scaffold proteins may compete for binding to PKCζ. For example, evidence suggests that the binding of p62 and Par6 to PKCζ may be mutually exclusive. sdbonline.org This competition allows for a sophisticated level of regulation, where the cellular context and the relative abundance and affinity of different scaffold proteins can dictate which signaling pathway is activated.
Furthermore, other proteins can compete for binding to the sites involved in the PKCζ-scaffold interaction. For example, the ζ-inhibitory peptide (ZIP) acts as a competitive inhibitor by mimicking the pseudosubstrate. nih.govnih.gov While initially thought to be a specific inhibitor of PKCζ, studies have shown that ZIP can promiscuously bind to other PKC isoforms, including conventional and novel PKCs. nih.govmedchemexpress.com This broad-spectrum action suggests that competitive binding by pseudosubstrate-like sequences can affect a wider range of PKC-mediated signaling events than previously understood. nih.gov Additionally, other signaling molecules can modulate the interaction. For example, phosphorylation of Ser-24 on p62 by PKA has been shown to disrupt the interaction between p62 and PKCζ, adding another layer of regulatory complexity. nih.govucsd.edu
Compound Information
Involvement of Pkc ζ and Pseudosubstrate Modulation in Intracellular Signaling Pathways
Integration with Phosphatidylinositol 3-Kinase (PI3K) and Akt/mTOR Signaling Cascades
PKC ζ functions as a critical downstream effector in the Phosphatidylinositol 3-Kinase (PI3K) signaling pathway. The activation of PI3K by growth factors or other stimuli leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This lipid second messenger recruits both PKC ζ and its activating kinase, phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane, facilitating the phosphorylation and subsequent activation of PKC ζ. pnas.orgnih.gov
Once activated, PKC ζ can modulate components of the Akt/mTOR signaling axis. The use of PKC ζ pseudosubstrate inhibitors has shown that in certain cellular environments, PKC ζ activity is necessary for the full phosphorylation and activation of Akt, a key regulator of cell survival and metabolism. nih.gov Inhibition of PKC ζ can lead to decreased phosphorylation of Akt at serine 473, thereby dampening its activity and downstream signaling to the mammalian target of rapamycin (B549165) (mTOR). nih.govucsf.edu This intricate relationship highlights a complex regulatory network, as Akt can also influence PKC ζ, suggesting the presence of feedback loops within the PI3K pathway. nih.gov
| Interacting Molecule | Effect of this compound Inhibition | Cellular Context |
| PDK1 | Prevents activation of PKC ζ | In vitro and cellular studies |
| Akt | Decreased phosphorylation and activation | Various cell types |
| mTOR | Reduced downstream signaling | Cancer cell lines |
Regulatory Roles within Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK)
PKC ζ is a significant modulator of the Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 and JNK cascades, which are fundamental to processes like cell proliferation, differentiation, and stress responses. The specific role of PKC ζ in these pathways can vary depending on the cell type and the nature of the stimulus.
Studies employing this compound inhibitors have been crucial in dissecting these connections. For instance, in some cellular contexts, PKC ζ functions as an upstream activator of the MEK/ERK1/2 pathway. embopress.org In these cases, inhibiting PKC ζ with a pseudosubstrate blocks the phosphorylation and activation of MEK and ERK1/2. embopress.org Conversely, PKC ζ can also act as a negative regulator of the JNK pathway. In such scenarios, the application of a this compound results in heightened JNK activation, indicating an inhibitory function for PKC ζ in this stress-responsive pathway.
| MAPK Pathway | Effect of this compound Inhibition | Implication |
| ERK1/2 | Inhibition of activation | Reduced cell proliferation |
| JNK | Enhanced activation | Increased stress response signaling |
Modulation of NF-κB Activation and Downstream Gene Expression
PKC ζ is a well-documented upstream regulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a cornerstone of inflammatory and immune responses. nih.govcornell.edu PKC ζ is implicated in the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. embopress.org The degradation of IκBα permits the NF-κB complex to move into the nucleus and initiate the transcription of a wide array of target genes.
The use of a this compound inhibitor effectively halts this process. nih.gov By blocking PKC ζ activity, the pseudosubstrate prevents IκBα phosphorylation, leading to its stabilization and the retention of NF-κB in the cytoplasm. embopress.org This inhibitory action has been observed in various cell types following stimulation with agents like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Consequently, the expression of numerous pro-inflammatory genes, such as those encoding cytokines and chemokines, is suppressed.
Influence on Tight Junction Assembly and Epithelial Barrier Integrity
PKC ζ plays an indispensable role in the formation and maintenance of tight junctions, the cellular structures responsible for creating a selectively permeable barrier in epithelial and endothelial cell layers. nih.govnih.gov These junctions are critical for regulating the passage of ions and solutes through the paracellular space and for preventing the leakage of macromolecules.
Research utilizing a specific this compound peptide has demonstrated that the kinase activity of PKC ζ is essential for the proper localization and organization of key tight junction proteins, including ZO-1 and occludin, at the junctions between cells. nih.govnih.govresearchgate.net Treatment of epithelial cell monolayers with this pseudosubstrate leads to the disassembly of these proteins from the junctions, resulting in a compromised barrier function and increased paracellular permeability. nih.govresearchgate.net These findings underscore the importance of PKC ζ signaling in the dynamic regulation of tight junction integrity.
Participation in Insulin (B600854) Signaling and Glucose Transport Regulation
PKC ζ is a key player in the insulin signaling cascade, with a notable role in regulating glucose transport. Following insulin stimulation, PKC ζ is activated downstream of PI3K. nih.govnih.gov The activated PKC ζ then facilitates the translocation of GLUT4 glucose transporters from intracellular storage vesicles to the plasma membrane in fat and muscle cells. nih.gov
The application of a myristoylated this compound has been instrumental in confirming this function. nih.govoup.com Inhibition of PKC ζ with this pseudosubstrate significantly curtails insulin-stimulated glucose uptake in these cells. nih.govoup.com This impairment arises from the disruption of the proper trafficking and fusion of GLUT4-containing vesicles with the cell surface, thereby reducing the number of functional glucose transporters at the plasma membrane. nih.gov These studies firmly establish PKC ζ as a vital mediator of the metabolic actions of insulin. cornell.edujci.org
Cross-talk with Other Signal Transduction Systems (e.g., Wnt Pathways, Cytokine Receptor Signaling)
The intricate web of cellular communication involves extensive cross-talk between different signaling pathways, and PKC ζ is an active participant in these interactions. For example, there is growing evidence of a relationship between PKC ζ and the Wnt signaling pathway, which is fundamental for embryonic development and the maintenance of tissue homeostasis. It has been shown that PKCζ can interact with β-catenin, a central component of the canonical Wnt pathway, particularly in colon tumor cells where PKCζ is overexpressed. nih.gov
As previously noted in the context of NF-κB, PKC ζ is deeply integrated into the signaling cascades downstream of various cytokine receptors, including the receptors for IL-1 and TNF-α. pnas.org By serving as a signaling hub for these receptors, PKC ζ helps to translate inflammatory and stress signals into appropriate cellular responses. The continued use of this compound inhibitors will undoubtedly be crucial in further delineating the complex interplay between PKC ζ and other signaling networks.
Investigation of Pkc ζ Pseudosubstrate Modulation in Biological Processes and Non Human Disease Models
Regulation of Cellular Proliferation, Differentiation, and Apoptosis
PKC ζ is a critical node in signaling pathways that govern fundamental cellular decisions, including proliferation, differentiation, and apoptosis. nih.gov The function of PKC ζ can be multifaceted and context-dependent, sometimes promoting survival and at other times being implicated in apoptotic pathways. For instance, studies have indicated that PKC ζ can promote cell survival signals, contributing to resistance against certain apoptotic triggers. frontiersin.org Conversely, its involvement in mitogenic signal transduction highlights its role in promoting cell growth. nih.gov
The use of PKC ζ pseudosubstrate inhibitors has been instrumental in dissecting these roles. By inhibiting PKC ζ activity, researchers can observe the downstream consequences on cell cycle progression and survival. For example, in the context of hematopoietic progenitors, PKC ζ activation is required for SDF-1-induced proliferation. nih.gov Inhibition of the kinase would, therefore, be expected to suppress this proliferative response. The balance between survival and apoptosis is often dictated by the specific cellular context and the interplay with other signaling pathways, and PKC ζ is a key regulator in this network. frontiersin.org The loss of PKC ζ function has been shown to impair cell proliferation and survival in response to specific stimuli, such as B-cell receptor activation. nih.gov
Contribution to Cell Polarity and Directed Migration
Cell polarity—the asymmetric organization of cellular components—is fundamental for processes like directed migration. PKC ζ is a master regulator of cell polarity. nih.gov It often forms a complex with other polarity proteins, such as PAR-3 and PAR-6, which in association with the small GTPase Cdc42, directs the establishment of the leading edge in migrating cells. nih.gov This complex helps to localize protrusive activity, ensuring efficient and directed cell movement.
Research utilizing this compound inhibitors has provided direct evidence for its role in cell motility.
Astrocytes: In astrocyte migration models, PKC ζ is essential for establishing polarity, and its activation and relocalization to the cell's leading edge are induced by Cdc42. nih.gov
Hematopoietic Progenitors: The migration of human CD34+ progenitor cells in response to the chemokine SDF-1 is dependent on PKC ζ. nih.gov The use of a myristoylated this compound peptide significantly inhibits this chemotaxis, as well as cell polarization and adhesion to stromal cells. nih.gov Overexpression of PKC ζ, in contrast, enhances directional motility towards SDF-1. nih.gov
Cancer Cells: In prostate cancer cells, TGFβ-induced phosphorylation of Par6, a binding partner of PKC ζ, promotes migration and invasion. frontiersin.org Inhibition of the PKC ζ/Par6 pathway can disrupt these processes.
These findings underscore the central role of PKC ζ in orchestrating the cytoskeletal rearrangements and polarized signaling required for cells to move in a directed manner.
Roles in Immune Cell Function and Inflammatory Responses
PKC ζ is a key signaling molecule in the immune system, modulating the function of both innate and adaptive immune cells. Its pseudosubstrate inhibitor has been pivotal in elucidating these specific roles.
Neutrophils are first responders of the innate immune system, and their ability to adhere to the endothelium and migrate towards sites of inflammation is critical. Early studies provided clear evidence for the involvement of PKC ζ in these processes. The use of a this compound inhibitor was shown to block polymorphonuclear neutrophil adhesion and chemotaxis that is dependent on integrin activation. nih.gov This implicates PKC ζ as a key downstream effector in the signaling cascade that translates chemotactic signals into the adhesive and motile functions of neutrophils.
Mast cell degranulation, the release of inflammatory mediators like histamine (B1213489) from intracellular granules, is a central event in allergic reactions. The role of PKC ζ in this process is complex. Interestingly, studies using a myristoylated this compound peptide revealed that it can induce degranulation in the HMC-1 human mast cell line. nih.govfrontiersin.org However, this effect occurs independently of PKC ζ kinase activity. nih.gov The pseudosubstrate peptide was found to trigger an increase in intracellular calcium by activating a pathway involving Gα i/o, Phospholipase C (PLC), and the IP3 receptor. nih.gov This indicates that while the peptide inhibitor can cause degranulation, it does so via an off-target mechanism unrelated to its intended inhibitory function on PKC ζ, a critical consideration for interpreting experimental results.
| Compound | Observed Effect on HMC-1 Mast Cells | Mechanism | Reference |
|---|---|---|---|
| Myristoylated this compound | Induces degranulation | PKC ζ-independent; involves Gα i/o, PLC, and IP3-dependent calcium release | nih.gov |
Toll-like receptors (TLRs) are pattern recognition receptors essential for the innate immune response to pathogens. PKC ζ is directly involved in the signaling pathways of several TLRs. nih.govresearchgate.net Upon stimulation of TLR2 (e.g., by components of Mycobacterium tuberculosis) or TLR4 (e.g., by LPS), PKC ζ is activated. researchgate.net It has been shown to associate with the TLR2 receptor complex and downstream signaling components like TRAF6 and RhoA. researchgate.net
Inhibition of PKC ζ, either through specific inhibitors like the pseudosubstrate or by genetic downregulation, can block the activation of ERK and the subsequent secretion of pro-inflammatory cytokines such as TNF-α. researchgate.net Furthermore, PKC ζ is required for the full transcriptional activation of the p65 subunit of NF-κB in response to TLR2 ligands. researchgate.net This positions PKC ζ as an integral component linking TLR activation to downstream inflammatory gene expression. nih.govresearchgate.net
| TLR | Associated PKC ζ Function | Downstream Effectors | Reference |
|---|---|---|---|
| TLR2 | Associates with receptor complex; required for full signaling | ERK, RhoA, NF-κB (p65) | researchgate.net |
| TLR4 | Activated upon ligation; required for downstream signaling | RhoA, NF-κB (p65) | researchgate.net |
In the adaptive immune system, PKC ζ plays a distinct role in lymphocyte activation.
B-Cell Receptor (BCR) Signaling: Genetic studies using PKC ζ knockout mice have definitively established its critical role in B-cell function. The loss of PKC ζ impairs signaling through the BCR, leading to reduced cell proliferation and survival. nih.gov Specifically, PKC ζ is necessary for the activation of the ERK pathway and the transcription of NF-κB-dependent genes following BCR engagement. nih.govresearchgate.net Consequently, mice lacking PKC ζ are unable to mount an effective T-cell-dependent immune response, highlighting the essential role of this kinase in B-cell activation and antibody production. nih.gov
T-Cell Receptor (TCR) Signaling: While the novel PKC isoform, PKC-θ, is considered the dominant player in TCR signaling, evidence suggests a role for PKC ζ as well. nih.govnih.gov In human T-lymphocytes, engagement of the CD43 co-receptor, which participates in T-cell activation, leads to the membrane translocation and activation of several PKC isoforms, including atypical PKC ζ. researchgate.net This suggests that PKC ζ contributes to the complex signaling network that governs T-cell responses, likely in concert with other PKC family members. Its function may be particularly relevant in pathways that support cell survival and proliferation following initial activation signals.
Functional Implications in Neuronal Plasticity and Neurodevelopment
The role of PKCζ in the central nervous system is a subject of intensive investigation, particularly concerning the molecular underpinnings of neuronal development and the enduring changes in synaptic strength that form the basis of learning and memory.
Long-term potentiation (LTP) is a well-characterized form of synaptic plasticity involving a persistent enhancement of synaptic transmission. nih.gov The brain-specific, constitutively active form of PKCζ, known as protein kinase M-zeta (PKMζ), has been identified as a key molecule in the maintenance phase of LTP. nih.govgrantome.com Studies have demonstrated that inhibiting PKMζ activity with a synthetic zeta inhibitory peptide (ZIP), which is based on the PKCζ pseudosubstrate sequence, can reverse established LTP both in vitro and in vivo. nih.gov This suggests that the continuous activity of PKMζ is necessary for sustaining the synaptic changes that underlie long-term memory. nih.govyoutube.com
However, the specificity of the PKCζ pseudosubstrate inhibitor (ZIP) has been a subject of debate. Research has shown that ZIP can still reverse LTP in transgenic mice that lack PKCζ and PKMζ entirely. nih.gov Further investigation revealed that ZIP interacts with conventional and novel PKC isoforms in addition to the atypical PKCζ. nih.gov This suggests that the effects of the pseudosubstrate inhibitor on synaptic plasticity may not be exclusively mediated through PKCζ and that it may have broader actions on the PKC family, potentially disrupting the subcellular targeting and translocation of other PKC isoforms. nih.gov
During neurodevelopment, the axonal growth cone navigates through a complex extracellular environment to form precise synaptic connections. This process involves dynamic remodeling of the growth cone's structure in response to external cues. Protein kinase C has long been implicated as a molecular relay in this signal transduction. nih.gov
Research utilizing a peptidic inhibitor derived from the PKC pseudosubstrate has provided direct evidence for its role in growth cone dynamics. By linking the inhibitor to a carrier peptide that allows it to translocate across the cell membrane, researchers could specifically inhibit PKC activity within cultured neurons. nih.gov The intraneuronal delivery of this PKC pseudosubstrate inhibitor was shown to provoke a rapid and significant morphological change in the growth cone, leading to a phenotype reminiscent of collapse. nih.gov This finding establishes a direct link between the inhibition of PKC activity and the structural remodeling of the axonal growth cone, highlighting its importance in developmental axon guidance. nih.gov
Analysis in Pre-clinical Animal Models of Disease
The application of PKCζ pseudosubstrate inhibitors in various non-human disease models has been instrumental in validating PKCζ as a potential therapeutic target for several pathologies.
Allergic asthma is a chronic inflammatory disease of the airways. Studies have explored the role of PKCζ in the pathogenesis of this condition using mouse models. researchgate.netspandidos-publications.com In a model of ovalbumin (OVA)-induced allergic asthma, the intratracheal administration of a PKCζ pseudosubstrate inhibitor (PPI) was found to significantly alleviate key features of the disease. researchgate.netspandidos-publications.com
Treatment with the inhibitor led to a significant reduction in airway hyperreactivity (AHR). researchgate.netspandidos-publications.com Analysis of the bronchoalveolar lavage fluid (BALF) from these mice showed a marked decrease in the number of eosinophils, a hallmark of allergic inflammation. researchgate.netspandidos-publications.com Furthermore, the levels of pro-inflammatory and Th2-type cytokines, including Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF-α), were substantially lowered in the BALF of inhibitor-treated mice. researchgate.netspandidos-publications.com The inhibitor also reduced serum levels of OVA-specific IgE and decreased the ex vivo production of IL-4, IL-5, and IL-13 by lymph node cells. researchgate.netspandidos-publications.com These findings collectively indicate that blocking PKCζ signaling can mitigate the allergen-specific Th2 response and the resulting asthmatic manifestations, positioning PKCζ as a promising therapeutic target. researchgate.netspandidos-publications.com
Table 1: Effects of this compound Inhibitor in a Mouse Model of Allergic Asthma This table is interactive. You can sort and filter the data.
| Parameter Measured | Effect of this compound Inhibitor | Source |
|---|---|---|
| Airway Hyperreactivity (AHR) | Significantly lowered | researchgate.netspandidos-publications.com |
| Eosinophil Count (BALF) | Significantly lowered | researchgate.netspandidos-publications.com |
| IL-5 Level (BALF) | Decreased to ~20% of control | researchgate.netspandidos-publications.com |
| IL-13 Level (BALF) | Decreased to ~20% of control | researchgate.netspandidos-publications.com |
| TNF-α Level (BALF) | Marked fall | researchgate.netspandidos-publications.com |
| IFN-γ Level (BALF) | No significant change | researchgate.netspandidos-publications.com |
| Serum OVA-specific IgE Level | Considerably lower | researchgate.netspandidos-publications.com |
Protein kinase C is recognized as a critical regulator of peripheral and central sensitization, which underlies many chronic pain conditions. nih.gov PKC activation can enhance pain signaling while simultaneously diminishing the effects of analgesia. For instance, PKC is involved in the desensitization of opioid receptors, which contributes to the development of opioid tolerance. nih.gov
Activators of PKC have been shown to inhibit the analgesic effects of μ, δ, and κ opioid receptor agonists. nih.gov Conversely, studies have demonstrated that the chronic administration of opioid analgesics leads to an increase in both the activity and expression of PKC, which correlates with a decrease in analgesia (tolerance). nih.gov The use of PKC inhibitors has been found to attenuate the development of this tolerance. nih.gov While these studies establish a broad role for the PKC family in pain and antinociception, further research is needed to delineate the specific contribution of the PKCζ isoform and the therapeutic potential of its pseudosubstrate inhibitor in these processes.
The proliferation of fibroblasts is a key event in the development of fibrosis and vascular remodeling, often driven by conditions such as hypoxia. The role of PKCζ in this process is complex and appears to be context-dependent. oup.comnih.gov
In vascular adventitial fibroblasts isolated from normal pulmonary arteries, hypoxia activates PKCζ. nih.govdntb.gov.ua Here, PKCζ acts as a negative regulator, or a terminator, of proliferation. It functions by stimulating the expression of MAP kinase phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates ERK1/2, thereby suppressing the proliferative signal. nih.govdntb.gov.ua The application of a myristoylated PKCζ pseudosubstrate peptide inhibitor blocks this pathway, resulting in sustained ERK1/2 phosphorylation and a significant increase in hypoxia-induced fibroblast proliferation. nih.gov
Conversely, a different role for PKCζ has been observed in fibroblasts isolated from the remodeled pulmonary arteries of chronically hypoxic animals (Fib-H). oup.comresearchgate.net In these pathologically altered cells, constitutively active PKCζ paradoxically stimulates an increase in DNA synthesis and proliferation under both normoxic and hypoxic conditions. oup.comresearchgate.net This suggests that chronic hypoxia induces the emergence of a fibroblast population in which the signaling function of PKCζ has switched from being a replication repressor to a proliferation mediator. oup.comresearchgate.net In a separate model of lung injury using bleomycin (B88199), treatment with a PKC-ζ pseudosubstrate inhibitor was observed to accelerate the resolution of fibrosis compared to bleomycin alone. researchgate.net
Table 2: Role of PKC ζ in Hypoxia-Induced Fibroblast Proliferation This table is interactive. You can sort and filter the data.
| Cell Type | Condition | Role of PKC ζ | Effect of this compound Inhibitor | Source |
|---|---|---|---|---|
| Normal Adventitial Fibroblasts (Fib-C) | Hypoxia | Replication Repressor (via ↑MKP-1, ↓pERK1/2) | Increased proliferation | nih.govdntb.gov.ua |
| Remodeled Adventitial Fibroblasts (Fib-H) | Hypoxia | Proliferation Mediator | Not explicitly stated, but active PKCζ promotes proliferation | oup.comresearchgate.net |
| Bleomycin-Induced Lung Injury Model | Fibrosis | Pro-fibrotic | Accelerated fibrosis resolution | researchgate.net |
Compound and Protein List
| Name | Type |
| This compound | Peptide Inhibitor |
| Protein Kinase C (PKC) | Enzyme Family |
| PKC zeta (PKCζ) | Enzyme Isoform |
| Protein Kinase M-zeta (PKMζ) | Enzyme Isoform |
| Zeta Inhibitory Peptide (ZIP) | Peptide Inhibitor |
| Ovalbumin (OVA) | Allergen |
| Interleukin-4 (IL-4) | Cytokine |
| Interleukin-5 (IL-5) | Cytokine |
| Interleukin-13 (IL-13) | Cytokine |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine |
| Interferon-gamma (IFN-γ) | Cytokine |
| Immunoglobulin E (IgE) | Antibody |
| MAP kinase phosphatase-1 (MKP-1) | Enzyme |
| ERK1/2 | Enzyme |
| Bleomycin | Chemical Inducer of Fibrosis |
Cancer Pathogenesis Investigations (e.g., Lymphoma, Prostate Cancer, General Tumorigenesis Studies)
The role of Protein Kinase C zeta (PKCζ) in cancer is complex, with studies indicating both tumor-suppressive and oncogenic functions depending on the cancer type and stage. The investigation of PKCζ pseudosubstrate, a synthetic peptide that mimics the enzyme's autoinhibitory domain to competitively block its activity, has been instrumental in elucidating these varied roles in non-human disease models of lymphoma, prostate cancer, and general tumorigenesis.
In models of prostate cancer , PKCζ has been shown to facilitate the invasion and metastatic spread of cancer cells. nih.gov Research using aggressive human prostate cancer cell lines (PC3 and PC3U) demonstrated that knockout or knockdown of PKCζ inhibited invasive growth and lymphatic metastasis in orthotopic mouse xenografts. nih.gov Conversely, treatment with a PKCζ pseudosubstrate inhibitor was found to inhibit the proliferation of these aggressive cell lines. nih.gov The mechanism appears to involve the regulation of multiple downstream signaling pathways, including AKT, ERK, and NF-κB, which in turn control the expression of factors involved in lymphangiogenesis, such as VEGF-A, VEGF-D, and ANG1. nih.gov Furthermore, PKCζ influences the tumor microenvironment by regulating the secretion of CCL2, a chemokine that recruits macrophages, and by controlling the expression of hyaluronan synthase enzymes, which are critical for cancer cell dissemination through lymphatic drainage. nih.gov However, the role of PKCζ is multifaceted; other studies have suggested it can act as a tumor suppressor in the early stages of prostate neoplasia by repressing the pro-tumor gene c-Myc, indicating a context-dependent function. eurekalert.orgresearchgate.net
Within the scope of lymphoma , specifically follicular lymphoma, the PKCζ signaling pathway has been identified as a potential therapeutic target. Studies suggest that the PKCζ/mammalian target of rapamycin (B549165) (mTOR) pathway is a relevant target for treatments such as rituximab. nih.gov
In general tumorigenesis studies , PKCζ's function is also highly context-dependent. In ovarian cancer models, high levels of PKCζ are associated with a poor prognosis. nih.gov A PKCζ inhibitor, ζ-Stat, was shown to decrease the invasive behavior of ovarian cancer cells. nih.gov Similarly, in breast cancer, high PKCζ expression is linked with poorer outcomes, including advanced clinical stage and lower survival rates, and it appears to induce invasive behavior through the Rac1 and RhoA pathways. nih.gov In contrast, some research points to a role for PKCζ in promoting apoptosis; for instance, it is involved in indomethacin-induced apoptosis in certain cancer cells. nih.gov Knockdown of PKCζ has also been shown to sensitize colon cancer cells to apoptosis induced by TRAIL. nih.gov
Table 1: Summary of PKCζ Modulation Findings in Prostate Cancer Xenograft Models
| Model System | Intervention | Key Findings | Reference |
| Orthotopic Xenograft Mouse Model (PC3U cells) | PKCζ Knockout | Inhibited tumor growth and lymphatic metastasis. nih.gov | nih.gov |
| Orthotopic Xenograft Mouse Model (PC3U cells) | PKCζ Knockout | Impaired activation of AKT, ERK, and NF-κB signaling. nih.gov | nih.gov |
| Orthotopic Xenograft Mouse Model (PC3U cells) | PKCζ Knockout | Decreased expression of lymphangiogenic factors (VEGF-A, VEGF-D, ANG1). nih.gov | nih.gov |
| Orthotopic Xenograft Mouse Model (PC3U cells) | PKCζ Knockout | Reduced secretion of CCL2 and less infiltration of macrophages into tumors. nih.gov | nih.gov |
| In Vitro Prostate Cancer Cells (PC3U, PC3) | Treatment with PKCζ pseudosubstrate | Inhibited cell proliferation. nih.gov | nih.gov |
Cerebellar Ataxia Models (e.g., PKCγ Pseudosubstrate Analogy in SCA14)
While the primary focus is on PKCζ, a powerful analogy for understanding the biological consequences of pseudosubstrate domain disruption is found in non-human models of Spinocerebellar Ataxia Type 14 (SCA14). This neurodegenerative disease is caused by mutations in the gene encoding Protein Kinase C gamma (PKCγ), an isoform predominantly expressed in cerebellar Purkinje cells. nih.govnih.gov Many SCA14-causing mutations, including those directly within the pseudosubstrate domain, lead to a common defect: the impairment of the enzyme's autoinhibitory function. nih.govbiorxiv.org
This loss of autoinhibition results in a constitutively active kinase, providing a clear model for how pseudosubstrate dysregulation can drive pathogenesis. nih.govnih.gov To investigate this mechanism, a knock-in mouse model was created with a specific point mutation in the PKCγ pseudosubstrate domain (A24E). nih.gov This mutation is known to disrupt the pseudosubstrate's ability to bind to the active site, forcing the enzyme into a perpetually "open" and active conformation. nih.govbiologists.com
Perturbed Purkinje Cell Maturation: The Purkinje cells in these mice develop short, thickened dendrites, a classic morphological sign of excessive PKC activation. nih.govjneurosci.org
Ataxic Motor Behavior: The mice develop marked ataxia and other signs of Purkinje cell dysfunction, effectively modeling the human SCA14 condition. nih.govnih.gov
These studies demonstrate that mutations within the pseudosubstrate region of PKCγ are sufficient to cause a neurodegenerative disease phenotype. nih.govbiorxiv.org The constant kinase activation, resulting from the failure of the pseudosubstrate to properly inhibit the enzyme, is a key pathogenic mechanism. nih.govjneurosci.org This provides a compelling analogy for the critical importance of the pseudosubstrate domain in regulating kinase function and maintaining cellular health, a principle that extends to other PKC isoforms like PKCζ.
Table 2: Characteristics of the PKCγ-A24E Pseudosubstrate Mutant Mouse Model for SCA14
| Feature | Description | Consequence | Reference |
| Genetic Modification | Point mutation (A24E) in the pseudosubstrate domain of the PRKCG gene. | Mimics a human SCA14-causing mutation. | nih.gov |
| Biochemical Effect | Impairs autoinhibition of PKCγ, leading to a constitutively active kinase. | Increased basal PKC activity despite lower overall protein levels. | nih.govnih.gov |
| Cellular Phenotype | Purkinje cells display altered morphology (short, thickened dendrites). | Perturbed dendritic development and Purkinje cell maturation. | nih.govjneurosci.org |
| Organismal Phenotype | Development of marked ataxic motor behavior. | Provides an in vivo model of the SCA14 disease phenotype. | nih.gov |
Advanced Methodological Approaches in Pkc ζ Pseudosubstrate Research
In Vitro Kinase Assays and Kinetic Characterization of Inhibition
In vitro kinase assays are fundamental for directly assessing the inhibitory potential of the PKCζ pseudosubstrate. These assays typically involve purified, active PKCζ enzyme, a specific substrate, and ATP. The transfer of the γ-phosphate from ATP to the substrate is measured, often through the detection of a luminescent signal that decreases as ATP is consumed. nih.gov The introduction of a synthetic peptide corresponding to the PKCζ pseudosubstrate domain allows for the characterization of its inhibitory properties.
Studies have demonstrated that the PKCζ pseudosubstrate peptide acts as a selective, reversible, and substrate-competitive inhibitor. nih.gov This means it directly competes with the substrate for binding to the kinase's active site. nih.gov The kinetics of this inhibition can be determined by measuring the initial reaction rates at various concentrations of both the substrate and the pseudosubstrate inhibitor. This allows for the calculation of key parameters such as the inhibitor constant (K_i), which quantifies the affinity of the inhibitor for the kinase.
A notable finding from these assays is that the ζ-inhibitory peptide (ZIP), a commonly used cell-permeable version of the pseudosubstrate, can inhibit not only atypical PKC isoforms but also conventional and novel PKCs, highlighting a degree of promiscuity. nih.govnih.gov The lack of the endogenous pseudosubstrate domain in the constitutively active isoform PKMζ makes it more readily inhibited by ZIP compared to the full-length PKCζ, where ZIP must compete with the intramolecular pseudosubstrate. nih.gov
Cell-Based Assays Utilizing Constitutively Active or Dominant-Negative PKC ζ Constructs
To investigate the function of the PKCζ pseudosubstrate within a cellular context, researchers employ genetically engineered constructs of PKCζ. These include constitutively active and dominant-negative mutants.
A constitutively active form of PKCζ (PKMζ) is naturally generated through an alternative transcriptional start site that removes the N-terminal regulatory region containing the inhibitory pseudosubstrate domain. nih.govnih.gov Researchers can also create artificial constitutively active mutants by deleting or mutating this autoinhibitory domain. nih.gov Overexpression of these constructs in cells allows for the study of downstream signaling events that are perpetually "on," providing insights into the pathways regulated by PKCζ.
Conversely, a dominant-negative PKCζ construct can be created by introducing mutations that render the kinase catalytically inactive. These mutants can still bind to upstream activators and downstream substrates but cannot phosphorylate them, thereby blocking the signaling cascade. The overexpression of a kinase-dead PKCζ can help elucidate the specific roles of PKCζ in various cellular processes. medchemexpress.com For instance, a dominant-negative form of PKCζ has been used to suggest its distinct roles compared to other PKC isotypes in a variety of cellular functions. medchemexpress.com
Furthermore, constructs that selectively target PKCζ to specific cellular compartments, such as the nucleus, have been developed. For example, a constitutively nuclear PKCζ (nuPKCζ) and a constitutively active and nuclear PKCζ (nuPKCζ-act) have been used to demonstrate that nuclear PKCζ can induce resistance to apoptotic agents. nih.gov
Biochemical and Biophysical Techniques for Protein-Protein Interaction Analysis (e.g., Co-immunoprecipitation)
Understanding the interactions of PKCζ with other proteins is crucial for elucidating its regulatory mechanisms and downstream signaling pathways. Co-immunoprecipitation (Co-IP) is a widely used technique to study these interactions in the cellular environment. researchgate.netmedchemexpress.com In a Co-IP experiment, an antibody targeting PKCζ is used to pull down the kinase from a cell lysate. Any proteins that are bound to PKCζ will be co-precipitated and can then be identified by techniques such as Western blotting. medchemexpress.com
For example, Co-IP has been used to identify proteins that interact with atypical PKCs, such as p62/ZIP. medchemexpress.com However, it is important to note that the transient nature of kinase-substrate interactions can make their detection by Co-IP challenging. medchemexpress.com
To overcome the transient nature of these interactions, techniques like kinase-catalyzed crosslinking followed by immunoprecipitation (K-CLIP) have been developed. merckmillipore.com This method uses a modified ATP analog to covalently link the kinase to its substrate, stabilizing the interaction for subsequent purification and identification. merckmillipore.com
Biophysical techniques are also employed to characterize the direct binding of the PKCζ pseudosubstrate to the kinase domain. One such method involves using biotinylated peptides corresponding to the pseudosubstrate, which are then incubated with purified PKC isoforms. The amount of bound kinase can be quantified, providing a direct measure of the interaction affinity. nih.gov
Advanced Microscopy and FRET-Based Biosensors for Spatio-temporal Kinase Dynamics
Visualizing when and where PKCζ is active within a living cell provides critical insights into its function. Advanced microscopy techniques, coupled with genetically encoded biosensors, have revolutionized the study of kinase spatio-temporal dynamics.
Förster Resonance Energy Transfer (FRET) -based biosensors are powerful tools for monitoring kinase activity in real-time. researchgate.netyoutube.com A common design for a PKC activity reporter, known as CKAR (C-kinase activity reporter), consists of a PKC-specific substrate peptide and a phosphoamino acid-binding domain sandwiched between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). researchgate.net When the biosensor is not phosphorylated, FRET occurs between CFP and YFP. Upon phosphorylation by active PKC, a conformational change separates the fluorescent proteins, leading to a decrease in FRET that can be measured by microscopy.
These biosensors can be targeted to specific subcellular locations, such as the plasma membrane or the Golgi apparatus, to investigate localized PKC activity. researchgate.net While FRET-based biosensors have provided numerous insights, they can be limited by a small dynamic range. researchgate.net Newer generations of biosensors with enhanced dynamic ranges are being developed to detect more subtle changes in kinase activity. researchgate.net
Genetic Manipulation in Cellular and Organismal Models (e.g., Knock-in/out, Conditional Gene Silencing)
To understand the physiological role of PKCζ and its pseudosubstrate-mediated regulation, researchers utilize genetic manipulation in both cultured cells and whole organisms, primarily mice.
Knockout mouse models , where the gene for PKCζ is completely deleted, have been instrumental in investigating its in vivo functions. For instance, studies using PKCζ knockout mice have challenged the long-held belief that PKCζ/PKMζ are essential for certain forms of synaptic plasticity and memory, as impairments were observed even in their absence when using the ZIP peptide. nih.gov This suggests that ZIP may have off-target effects. nih.govnih.gov
To circumvent issues like embryonic lethality or to study the function of a gene in a specific tissue or at a particular time, conditional gene knockout and conditional gene silencing techniques are employed. The Cre-loxP system is a widely used tool for creating tissue-specific knockouts. This involves breeding a mouse carrying a "floxed" PKCζ gene (flanked by loxP sites) with a mouse that expresses Cre recombinase under the control of a tissue-specific promoter. The Cre recombinase will then excise the PKCζ gene only in the tissues where it is expressed.
Conditional gene silencing , often using RNA interference (RNAi) under the control of an inducible promoter, allows for the temporary knockdown of PKCζ expression. This approach provides temporal control over gene function and is another powerful tool for studying the consequences of reduced PKCζ activity.
Computational Modeling and Structural Analysis of Pseudosubstrate Interactions
Computational modeling and structural analysis provide atomic-level insights into how the PKCζ pseudosubstrate interacts with the kinase domain to inhibit its activity. Although a high-resolution crystal structure of the PKCζ pseudosubstrate bound to its kinase domain is not yet available, models have been generated based on the structures of other PKC isoforms.
Structural studies of PKC isoforms reveal a conserved kinase domain and a regulatory domain that contains the pseudosubstrate motif. nih.gov This pseudosubstrate sequence mimics a true substrate but contains a non-phosphorylatable residue, typically an alanine (B10760859), instead of a serine or threonine. nih.gov In the inactive state, the pseudosubstrate is thought to occupy the substrate-binding cavity of the kinase domain, preventing the binding and phosphorylation of actual substrates.
Computational modeling , including molecular dynamics simulations, can be used to predict and analyze the interactions between the pseudosubstrate and the active site of the kinase. These simulations can reveal the key residues involved in binding and help to understand the conformational changes that occur upon activation when the pseudosubstrate is released from the active site. For other PKC isoforms, such as PKCβII, the pseudosubstrate has been modeled into the substrate-binding cavity to visualize this autoinhibitory interaction. These models, combined with biochemical data, provide a powerful framework for understanding the allosteric regulation of PKCζ by its pseudosubstrate.
Future Perspectives and Unresolved Questions in Pkc ζ Pseudosubstrate Research
Development of Highly Selective PKC ζ Pseudosubstrate Modulators
A significant challenge in targeting PKC isoforms has been the high degree of homology in their catalytic domains, often leading to off-target effects with small molecule inhibitors. The pseudosubstrate region of PKC ζ, however, offers a more specific target for the development of selective modulators.
While pseudosubstrate-derived peptides, such as the ζ-inhibitory peptide (ZIP), have been instrumental in laboratory settings, their utility is limited by a lack of specificity, as they have been shown to interact with other PKC isoforms. nih.govnih.gov Future research will need to focus on developing novel modulators with high selectivity for the this compound. This will likely involve high-throughput screening of small molecule libraries and structure-based drug design to identify compounds that specifically bind to the pseudosubstrate-binding pocket of PKC ζ. The goal is to create modulators that can either mimic the pseudosubstrate to inhibit PKC ζ activity or disrupt the pseudosubstrate interaction to activate it, depending on the therapeutic need.
A myristoylated, cell-permeable version of the this compound inhibitor has been developed and is used in research to study the effects of PKC ζ inhibition in intact cells. merckmillipore.comsigmaaldrich.com However, even this modified peptide can promiscuously bind to other PKC family isoforms, highlighting the ongoing need for more selective agents. nih.gov The development of truly specific modulators will be a critical step in translating our understanding of PKC ζ biology into viable therapeutic strategies.
Identification of Novel Physiological Substrates and Interacting Partners for PKC ζ
The biological functions of PKC ζ are executed through its interaction with and phosphorylation of downstream substrates. While several substrates and interacting partners have been identified, a comprehensive understanding of the PKC ζ interactome is still lacking.
Proteomics and bioinformatics approaches have begun to shed light on the complex network of proteins that associate with PKC ζ. nih.gov These studies have identified numerous interacting proteins involved in critical cellular processes such as metabolic regulation, cell signaling, and immune responses. nih.gov For instance, PKC ζ has been shown to interact with key signaling molecules like AKT, MAPK1, and IKBKB, implicating it in major pathways like the EGF and apoptosis signaling pathways. nih.gov
Future research should aim to expand this network by employing advanced proteomic techniques, such as proximity-dependent biotinylation (BioID) and co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), in various cellular and tissue contexts. A crucial aspect of this research will be to validate these interactions and to determine which of these interacting partners are direct physiological substrates of PKC ζ. Differentiating between binding partners and true substrates is essential for elucidating the specific downstream effects of PKC ζ activation.
The PB1 domain of PKC ζ is a key protein-protein interaction module and is responsible for many of its reported interactions, including its association with Gαq. nih.gov Understanding the full repertoire of proteins that bind to this and other domains of PKC ζ will provide a more complete picture of its cellular roles.
| Interacting Protein | Cellular Process/Pathway | Reference |
| AKT | Chemotaxis, EGF signaling | nih.gov |
| MAPK1 | MAPK cascade | nih.gov |
| IKBKB | NF-κB signaling, Apoptosis | nih.gov |
| p62 | NF-κB signaling | nih.gov |
| Par-4 | NF-κB signaling | nih.gov |
| Gαq | G protein-coupled receptor signaling | nih.gov |
| ERK5 | G protein-coupled receptor signaling | nih.gov |
Elucidating the Full Spectrum of PKC ζ Regulation by Post-Translational Modifications
The activity, localization, and stability of PKC ζ are intricately regulated by a variety of post-translational modifications (PTMs). While phosphorylation is a well-established mechanism for PKC regulation, other modifications like ubiquitination and sumoylation are emerging as critical players.
The maturation of PKC isozymes requires a series of priming phosphorylations. nih.gov However, unlike conventional and novel PKCs, PKC ζ is not phosphorylated at its hydrophobic motif. nih.gov The interplay between different PTMs is a key area for future investigation. For example, studies on other PKC isoforms have shown that phosphorylation can influence sumoylation, which in turn can inhibit ubiquitination and subsequent degradation by the proteasome. nih.gov Whether a similar cascade of PTMs regulates PKC ζ stability and function remains an important open question.
Future research should focus on systematically identifying and characterizing the full spectrum of PTMs on PKC ζ. This will involve the use of advanced mass spectrometry techniques to map modification sites and to quantify changes in these modifications in response to various cellular signals. youtube.com Understanding how these PTMs are integrated to fine-tune PKC ζ activity will provide a more nuanced view of its regulation and could reveal new avenues for therapeutic intervention.
Integration of Systems Biology Approaches for Comprehensive Pathway Mapping
The complexity of signaling networks in which PKC ζ participates necessitates a move beyond reductionist approaches towards more integrated, systems-level analyses. nih.gov Systems biology, which combines experimental data with computational modeling, offers a powerful framework for mapping the intricate pathways regulated by PKC ζ. nih.govresearchgate.net
By integrating multi-omics data, including transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of PKC ζ-centric signaling networks. diva-portal.org These models can help to identify key nodes and feedback loops within these pathways and to predict how the network will respond to perturbations, such as the introduction of a PKC ζ modulator. nih.govfortunejournals.com
A key challenge in this area is to develop models that can accurately capture the dynamic and context-dependent nature of cellular signaling. nih.gov This will require the integration of data from different cellular states and time points. Ultimately, a systems biology approach will be crucial for understanding how PKC ζ contributes to complex cellular behaviors and for identifying the most effective strategies for modulating its activity in different disease contexts.
Exploring Therapeutic Potential of PKC ζ Modulation in Disease Contexts (Pre-clinical Focus)
The involvement of PKC isozymes in a wide range of human diseases, including cancer, diabetes, and neurodegenerative disorders, has made them attractive therapeutic targets. nih.gov While early clinical trials with broad-spectrum PKC inhibitors have had limited success, the development of more selective modulators targeting specific isoforms like PKC ζ holds promise.
Preclinical studies have implicated PKC ζ in various pathological processes. For instance, in the context of diabetes-associated atherosclerosis, PKC ζ has been shown to regulate the secretion of matrix metalloproteinases (MMPs), which are involved in the remodeling of the extracellular matrix. frontiersin.org In some cancers, PKC ζ has been linked to the regulation of cell proliferation and survival pathways. nih.gov
Q & A
Q. What is the structural basis of PKCζ pseudosubstrate's autoinhibitory function?
The PKCζ pseudosubstrate domain is a 13–20 amino acid sequence derived from the regulatory domain of PKCζ. It mimics the substrate-binding site of the catalytic domain, preventing kinase activation by occupying the substrate-binding cavity. This autoinhibition is reversed upon second messenger binding, which induces conformational changes that release the catalytic domain for substrate phosphorylation .
Q. How does PKCζ pseudosubstrate differ from other PKC isoforms?
PKCζ, an atypical PKC (aPKC), lacks calcium-binding domains and is regulated by lipid mediators (e.g., phosphatidic acid) rather than diacylglycerol. Its pseudosubstrate sequence (e.g., residues 113–129) shows distinct electrostatic interactions compared to conventional PKCs (e.g., PKCα/β), which rely on basic residues for substrate recognition .
Q. What are common experimental applications of PKCζ pseudosubstrate inhibitors?
These inhibitors (e.g., myristoylated PKCζ pseudosubstrate) are used to:
- Block PKCζ-dependent signaling in inflammation (e.g., NF-κB activation) at 10–20 µM concentrations .
- Study cellular processes like T-cell polarity or viral replication by disrupting kinase-scaffold interactions (e.g., p62/PKCζ) .
- Key Control : Include scrambled peptide controls to rule out off-target effects .
Advanced Research Questions
Q. How do pseudosubstrate inhibitors resolve contradictions in PKCζ's role in NF-κB signaling?
PKCζ both activates NF-κB (via RelA phosphorylation) and suppresses IL-4 signaling. Pseudosubstrate inhibitors (e.g., 10 µM myristoylated peptide) can dissect these dual roles:
- Inflammatory Models : Inhibitors reduce TNFα-induced NF-κB activation in macrophages .
- Paradoxical Findings : In T cells, PKCζ inhibition may enhance IL-4 responses, highlighting context-dependent signaling .
- Data Analysis : Use phospho-specific antibodies (e.g., p-RelA Ser536) and cytokine ELISAs to quantify pathway-specific effects .
Q. What mechanisms explain PKCζ pseudosubstrate inhibitors inducing off-target effects (e.g., mast cell degranulation)?
Some inhibitors (e.g., PKCζ pseudosubstrate acetate) activate mast cell degranulation via PKCζ-independent pathways, likely through interactions with scaffold proteins like p62 .
Q. How does PKCζ pseudosubstrate inhibition affect ERK phosphorylation in metabolic studies?
In adipocytes, PKCζ pseudosubstrate inhibitors (e.g., 10 µM) reverse palmitate-induced ERK activation, restoring PPARγ2 and adiponectin expression. This suggests crosstalk between PKCζ and MAPK pathways in metabolic regulation .
- Experimental Workflow :
Treat 3T3-L1 adipocytes with palmitate ± inhibitor.
Assess ERK phosphorylation (Western blot) and adiponectin secretion (ELISA).
Q. How do conflicting data on ZIP's mechanism inform PKCζ pseudosubstrate inhibitor design?
ZIP, a PKCζ-derived peptide, was initially thought to directly inhibit kinase activity but later shown to disrupt PKCζ scaffolding on p62. This highlights the importance of:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
